7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromenone core, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxole moiety through the methylenation of catechol with disubstituted halomethanes . The chromenone core can be synthesized via a Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the methylenation step and high-throughput screening for the Pd-catalyzed amination.
Chemical Reactions Analysis
Types of Reactions
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chromenone moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of cancer or other diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s benzodioxole moiety could also interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
Indole-based Compounds: These compounds also feature heteroaryl moieties and have been studied for their anticancer activity.
Uniqueness
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenyl-2H-chromen-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H19ClO5 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-6-ethyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C25H19ClO5/c1-2-15-8-19-18(16-6-4-3-5-7-16)10-25(27)31-22(19)12-21(15)28-13-17-9-23-24(11-20(17)26)30-14-29-23/h3-12H,2,13-14H2,1H3 |
InChI Key |
TXAWSELZQXYOLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC4=C(C=C3Cl)OCO4)OC(=O)C=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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